Proparacaine

Overview

Description

Proparacaine is a topical anesthetic drug belonging to the amino ester group. It is primarily used in ophthalmic practice to provide local anesthesia for various eye procedures. This compound is commonly found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt .

Mechanism of Action

Target of Action

Proparacaine primarily targets the Sodium channel protein type 10 subunit alpha . This protein is a voltage-gated sodium channel, which plays a crucial role in the initiation and conduction of neuronal impulses .

Mode of Action

This compound acts by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, it appears to bind or antagonize the function of voltage-gated sodium channels . This interaction limits sodium ion permeability through the lipid layer of the nerve cell membrane . This compound may alter epithelial sodium channels through interaction with channel protein residues . This limitation prevents the fundamental change necessary for the generation of the action potential .

Biochemical Pathways

Its primary mechanism of action involves the inhibition of sodium ion fluxes, which are crucial for the initiation and conduction of neuronal impulses . By limiting sodium ion permeability, this compound disrupts the normal function of nerve cell membranes, thereby preventing the generation of action potentials .

Pharmacokinetics

It is known that this compound is metabolized in the plasma .

Result of Action

The primary result of this compound’s action is the induction of local anesthesia. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, this compound effectively blocks nerve conduction near the site of application . This results in a rapid onset of anesthesia, which lasts approximately 10-20 minutes .

Biochemical Analysis

Biochemical Properties

Proparacaine plays a significant role in biochemical reactions, particularly in the context of local anesthesia. It interacts with neuronal membranes, limiting sodium ion permeability through the lipid layer of the nerve cell membrane . This interaction with the nerve cell membrane is crucial for its anesthetic action.

Cellular Effects

This compound influences cell function by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . This action effectively numbs the area, making it useful for procedures that require local anesthesia .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding or antagonizing the function of voltage-gated sodium channels . By doing so, it inhibits the ionic fluxes necessary for the initiation and conduction of nerve action potentials .

Temporal Effects in Laboratory Settings

It is known that prolonged use of this compound can result in toxic reactions to the ocular surface . Therefore, its long-term use should be avoided .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that high doses can lead to toxic reactions .

Metabolic Pathways

It is known that this compound interacts with neuronal membranes and sodium channels, which are crucial components of nerve signal transmission .

Transport and Distribution

Given its role as a local anesthetic, it is likely that it is distributed to the area where it is applied .

Subcellular Localization

Given its role as a local anesthetic and its interaction with neuronal membranes and sodium channels, it is likely that it is localized to the neuronal membranes where these channels are present .

Preparation Methods

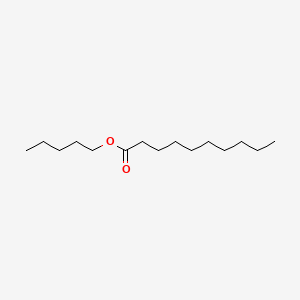

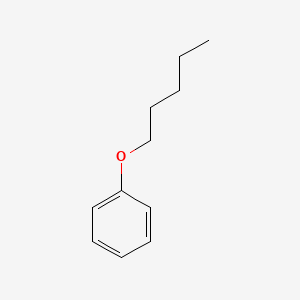

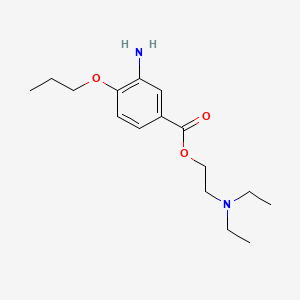

Synthetic Routes and Reaction Conditions: Proparacaine is synthesized through a series of chemical reactions. The primary synthetic route involves the esterification of 3-amino-4-propoxybenzoic acid with 2-(diethylamino)ethanol. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound hydrochloride involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting this compound is then converted to its hydrochloride salt form for use in ophthalmic solutions .

Chemical Reactions Analysis

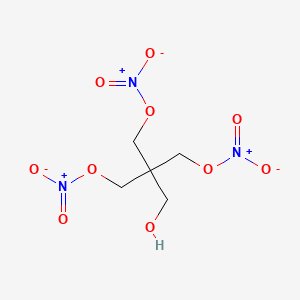

Types of Reactions: Proparacaine undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed in the presence of water or aqueous acids to yield 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethanol.

Oxidation: this compound can undergo oxidation reactions, although these are less common in typical usage scenarios.

Substitution: this compound can participate in substitution reactions, particularly involving the amino and ester functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethanol.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives of this compound depending on the reagents used.

Scientific Research Applications

Proparacaine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of ester hydrolysis and local anesthetic properties.

Biology: Employed in research involving nerve conduction and membrane permeability.

Medicine: Widely used in ophthalmology for procedures such as tonometry, removal of foreign bodies, and conjunctival scraping.

Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical preparations

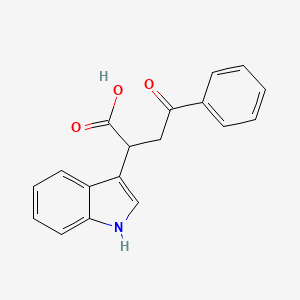

Comparison with Similar Compounds

Proxymetacaine: Another topical anesthetic of the amino ester group, used similarly in ophthalmic practice.

Tetracaine: A more potent local anesthetic used in various medical procedures.

Lidocaine: A widely used local anesthetic with applications in both ophthalmology and other medical fields.

Comparison:

Proparacaine vs. Proxymetacaine: Both compounds are used as topical anesthetics in ophthalmology, but this compound is often preferred due to its rapid onset and shorter duration of action.

This compound vs. Tetracaine: Tetracaine is more potent and has a longer duration of action compared to this compound, making it suitable for more extensive procedures.

This compound vs. Lidocaine: Lidocaine has a broader range of applications beyond ophthalmology, including dental and minor surgical procedures.

This compound’s unique properties, such as its rapid onset and specific use in ophthalmology, make it a valuable compound in medical practice.

Properties

IUPAC Name |

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLANYCVBBTKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5875-06-9 (mono-hydrochloride) | |

| Record name | Proparacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30198146 | |

| Record name | Proxymetacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.39e+00 g/L | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential. | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

499-67-2 | |

| Record name | Proparacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proparacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxymetacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxymetacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OB0JHI1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183.3 °C, 182 - 183.3 °C | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

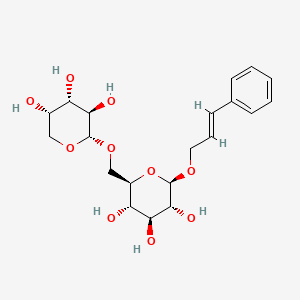

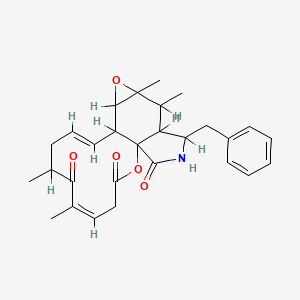

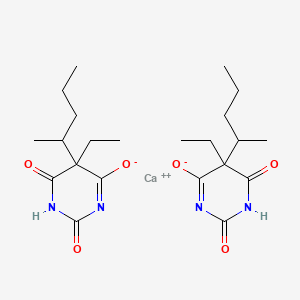

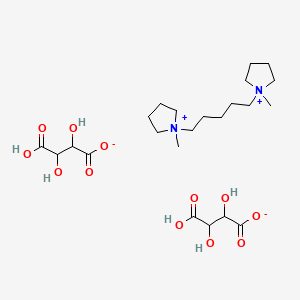

Feasible Synthetic Routes

Q1: How does proparacaine exert its anesthetic effect?

A1: this compound functions as a local anesthetic by inhibiting voltage-gated sodium channels on neuronal membranes. [, , ] This inhibition prevents the generation and propagation of nerve impulses, effectively blocking pain signals from the eye to the brain.

Q2: Are there any downstream effects of this compound on corneal cells?

A2: Yes, research suggests that this compound can impact corneal epithelial cells. Studies show that it can disrupt the actin cytoskeleton, particularly the actin-rich stress fibers crucial for cell-to-substratum adhesion and cell motility. [] This disruption can potentially hinder corneal epithelial migration and adhesion, which are essential for wound healing.

Q3: What is the molecular formula and weight of this compound hydrochloride?

A3: The molecular formula of this compound hydrochloride is C16H27N2O3Cl. It has a molecular weight of 330.86 g/mol. [, ]

Q4: Can this compound be stored at room temperature?

A4: While short-term storage at room temperature might not significantly impact efficacy, prolonged storage (over two weeks) can lead to a decrease in its anesthetic effect. [] Refrigeration at 4°C is generally recommended for maintaining optimal potency.

Q5: Does this compound interact with common ophthalmic solutions used during procedures?

A5: Research suggests potential interactions. For instance, one study found that using this compound in conjunction with ophthalmic antibiotics could have additive effects on corneal wound healing. [] This combination was linked to reduced corneal fibroblast viability, proliferation, and migration in vitro, as well as delayed corneal epithelial recovery in vivo.

Q6: Does this compound impact the accuracy of intraocular pressure measurements using Goldmann applanation tonometry?

A9: Yes, studies have shown that using this compound for intraocular pressure (IOP) measurement with Goldmann applanation tonometry can lead to underestimation of IOP compared to measurements taken with fluorescein. [] This difference has been found to be statistically significant, highlighting the importance of considering the anesthetic agent used when interpreting IOP readings.

Q7: How does the duration of action of this compound differ across species?

A10: The duration of action of this compound can vary significantly between species. For instance, research suggests its anesthetic effect on the cornea lasts longer in dogs than in cats. [, ] In horses, the duration of corneal anesthesia from this compound is shorter compared to dogs, likely due to the increased sensitivity of the equine cornea. [] This interspecies variability underscores the importance of considering species-specific factors when using this compound.

Q8: What are the potential adverse effects of this compound on the eye?

A11: While generally safe for short-term use, prolonged or excessive use of this compound can lead to adverse effects on the cornea. [, ] These may include punctate keratopathy (superficial corneal damage) and delayed epithelial wound healing.

Q9: Are there any known allergic reactions to this compound?

A12: Yes, allergic contact dermatitis to this compound has been reported. [] Interestingly, there's evidence suggesting potential cross-sensitization with tetracaine, another topical anesthetic. [] This means that individuals allergic to this compound may also experience allergic reactions to tetracaine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.